molecular formula C19H16ClN5O3S B305410 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No. B305410
M. Wt: 429.9 g/mol
InChI Key: CMNNSWWBZFFIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a chemical compound that has shown potential in scientific research. It is a member of the triazole family of compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and modulating cellular signaling pathways. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide have been studied in vitro and in vivo. The compound has been found to have cytotoxic effects on cancer cells and to inhibit the growth of various microorganisms. It has also been shown to modulate cellular signaling pathways and inhibit the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide in lab experiments include its potential as an inhibitor of various enzymes and as a modulator of cellular signaling pathways. The compound has also shown promise as an antimicrobial, antifungal, and anticancer agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide include further studies on its mechanism of action and its potential as an inhibitor of various enzymes and as a modulator of cellular signaling pathways. The compound could also be studied for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further research could be done to optimize the synthesis method and improve the yield and purity of the compound.
In conclusion, 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide has shown potential in scientific research as an antimicrobial, antifungal, and anticancer agent. It has also shown promise as an inhibitor of various enzymes and as a modulator of cellular signaling pathways. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide has been achieved using different methods. One of the most common methods involves the reaction of 4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol with 4-chlorophenylacetyl chloride in the presence of a base. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide has been studied for its potential in scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. The compound has also been studied for its potential as an inhibitor of various enzymes and as a modulator of cellular signaling pathways.

properties

Product Name

2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Molecular Formula

C19H16ClN5O3S

Molecular Weight

429.9 g/mol

IUPAC Name

2-[[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C19H16ClN5O3S/c1-27-14-4-2-3-11-9-15(28-17(11)14)18-23-24-19(25(18)21)29-10-16(26)22-13-7-5-12(20)6-8-13/h2-9H,10,21H2,1H3,(H,22,26)

InChI Key

CMNNSWWBZFFIQJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(N3N)SCC(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(N3N)SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.